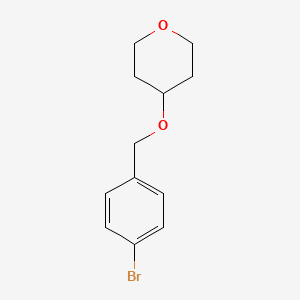

4-(4-Bromobenzyloxy)oxane

Description

4-(4-Bromobenzyloxy)oxane is an ether derivative featuring an oxane (tetrahydropyran) ring substituted with a 4-bromobenzyloxy group. Its molecular formula is C₁₂H₁₅BrO₂, and it serves primarily as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The bromine atom enhances reactivity for further functionalization, while the oxane ring contributes to stability and modulates lipophilicity .

Properties

IUPAC Name |

4-[(4-bromophenyl)methoxy]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZOWZMPPATEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253728 | |

| Record name | 4-[(4-Bromophenyl)methoxy]tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-86-4 | |

| Record name | 4-[(4-Bromophenyl)methoxy]tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenyl)methoxy]tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzyloxy)oxane typically involves the reaction of 4-bromobenzyl alcohol with tetrahydro-2H-pyran in the presence of a suitable base and a catalyst. The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Catalyst: Tetra-n-butylammonium iodide

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: Room temperature to 80°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for 4-(4-Bromobenzyloxy)oxane may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyloxy)oxane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of substituted oxane derivatives.

Oxidation: Formation of 4-(4-bromobenzyl)oxane-2-carboxylic acid or 4-(4-bromobenzyl)oxane-2-aldehyde.

Reduction: Formation of 4-(4-benzyl)oxane.

Scientific Research Applications

4-(4-Bromobenzyloxy)oxane has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a precursor in the development of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyloxy)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity and specificity, while the oxane ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive binding .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting differences in substituents, properties, and applications:

Key Observations:

- Oxane vs. Dioxane Rings : The dioxane analog (C₁₇H₁₇BrO₃) exhibits increased steric hindrance due to the phenyl group, complicating diastereomer separation . In contrast, the oxane ring in the parent compound offers simpler stereochemistry.

- Halogenation : 4-Bromo-4-(bromomethyl)oxane (C₆H₁₀Br₂O) is more reactive due to dual bromine substituents, enabling nucleophilic substitution or cross-coupling reactions .

- Polarity : The benzoic acid derivative (C₁₄H₁₁BrO₃) is significantly more polar than 4-(4-Bromobenzyloxy)oxane, making it suitable for aqueous-phase reactions .

Biological Activity

4-(4-Bromobenzyloxy)oxane is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula for 4-(4-Bromobenzyloxy)oxane is C₁₃H₁₃BrO₂, characterized by the presence of a bromobenzyl group attached to an oxane ring. The bromine atom in the structure enhances its reactivity and binding properties compared to other halogenated derivatives.

The biological activity of 4-(4-Bromobenzyloxy)oxane primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function through:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site or allosteric sites, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may modulate receptor functions, influencing signal transduction pathways.

The bromobenzyl group is particularly significant as it enhances binding affinity and specificity, while the oxane ring contributes to structural stability, facilitating interactions with biological targets .

Antimicrobial Properties

Research indicates that 4-(4-Bromobenzyloxy)oxane exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. This property makes it a candidate for further development in antimicrobial therapies.

Enzyme Interaction Studies

Studies have shown that 4-(4-Bromobenzyloxy)oxane interacts with enzymes involved in metabolic processes. For example, it has been investigated for its inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmitter regulation. The compound's binding affinity was evaluated using kinetic assays, revealing potential as a therapeutic agent for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(4-Bromobenzyloxy)oxane, it is essential to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(4-Chlorobenzyloxy)oxane | Chlorine atom instead of bromine | Moderate enzyme inhibition |

| 4-(4-Methylbenzyloxy)oxane | Methyl group instead of bromine | Lower antimicrobial activity |

| 4-(4-Fluorobenzyloxy)oxane | Fluorine atom; smaller size | Similar enzyme interaction but less potent |

The presence of the bromine atom in 4-(4-Bromobenzyloxy)oxane confers distinct reactivity and biological interaction profiles compared to its chloro, methyl, and fluoro analogs.

Case Study 1: Inhibition of Acetylcholinesterase

In a controlled laboratory study, 4-(4-Bromobenzyloxy)oxane was tested for its ability to inhibit acetylcholinesterase. The compound displayed an IC50 value indicative of moderate inhibition compared to standard inhibitors like donepezil. This suggests potential therapeutic applications in treating neurodegenerative disorders.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of 4-(4-Bromobenzyloxy)oxane against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those observed for conventional antibiotics. This positions the compound as a promising candidate for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.